molecular formula C11H14ClNO3 B6173715 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride CAS No. 2470437-54-6

7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride

Cat. No.: B6173715
CAS No.: 2470437-54-6
M. Wt: 243.7
InChI Key:
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Description

7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Carboxylation: The introduction of the carboxylic acid group at the 4-position is achieved through a carboxylation reaction. This can be done using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Various tetrahydroisoquinoline derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxylic acid groups.

    7-hydroxy-1,2,3,4-tetrahydroisoquinoline: A derivative with a hydroxyl group instead of a methoxy group.

    1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom.

Uniqueness

7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical properties and potential biological activities .

Properties

CAS No.

2470437-54-6

Molecular Formula

C11H14ClNO3

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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